molecular formula C12H16O2S B1351885 2-[(3-Methylbutyl)thio]benzoic acid CAS No. 17839-63-3

2-[(3-Methylbutyl)thio]benzoic acid

Cat. No.: B1351885
CAS No.: 17839-63-3
M. Wt: 224.32 g/mol
InChI Key: UACLGFBCPUCMFP-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry Scholarship

In the broader context of organic chemistry, 2-[(3-Methylbutyl)thio]benzoic acid is classified as an aromatic carboxylic acid and a thioether. The benzoic acid moiety is a fundamental scaffold in organic chemistry, known for its acidic properties and as a precursor to many other organic compounds. google.com The introduction of a thioether group at the ortho position to the carboxylic acid introduces unique electronic and steric properties that can influence the molecule's reactivity and potential applications.

Significance of Investigating Thioether-Containing Benzoic Acid Derivatives in Chemical Sciences

The investigation of thioether-containing benzoic acid derivatives is significant for several reasons. The sulfur atom, with its available lone pairs and ability to exist in various oxidation states, can participate in a range of chemical transformations. Thioether linkages are known to be important in medicinal chemistry and materials science. For instance, derivatives of 2-(phenylthio)benzoic acid have been synthesized and evaluated for their antimycobacterial activities. google.com The presence of both a carboxylic acid and a thioether group on the same aromatic ring allows for diverse functionalization and the potential for these molecules to act as ligands for metal complexes or as building blocks in the synthesis of more complex structures.

Current Research Landscape Pertaining to Structurally Related Molecules

While specific research on this compound is limited in publicly accessible literature, the research landscape for structurally related molecules is more extensive. For example, patents describe the synthesis of various methylthio-benzoic acids and 2-((trifluoromethyl)phenylthio)benzoic acid, which are used as intermediates in the preparation of pharmaceuticals. google.comgoogle.com These synthetic routes often involve the reaction of a thiosalicylate derivative with an appropriate alkyl or aryl halide. Furthermore, research into the synthesis of thioethers is an active area, with methods being developed that are more efficient and environmentally benign. Studies on other substituted benzoic acids have explored their self-association in solution and their crystallization behavior, which are fundamental aspects of their physical chemistry.

Scope and Objectives of Academic Inquiry for this compound

Given the limited direct research on this specific compound, the scope of academic inquiry would logically begin with its fundamental characterization. Key objectives would include the development and optimization of a synthetic route, followed by thorough spectroscopic and physical property determination. Subsequent research could then explore its reactivity, such as the oxidation of the thioether to a sulfoxide (B87167) or sulfone, and investigate its potential as a ligand or in biological applications, drawing analogies from related, more studied compounds.

Chemical and Physical Properties

Detailed experimental data for this compound is not widely available in the peer-reviewed literature. However, some of its basic properties can be identified from chemical supplier information.

PropertyValueSource
IUPAC Name 2-(isopentylsulfanyl)benzoic acid googleapis.com
Molecular Formula C12H16O2S googleapis.com
Molecular Weight 224.32 g/mol
CAS Number 17839-63-3 googleapis.com
InChI Key UACLGFBCPUCMFP-UHFFFAOYSA-N googleapis.com

Synthesis and Characterization

A specific, detailed, and peer-reviewed synthetic procedure for this compound is not readily found in the scientific literature. However, a plausible synthetic route can be inferred from general methods for the synthesis of 2-alkylthiobenzoic acids, which are documented in various patents and publications. A common approach involves the S-alkylation of thiosalicylic acid.

A likely synthesis would proceed as follows:

Deprotonation of Thiosalicylic Acid: Thiosalicylic acid would be treated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, in a polar solvent to form the corresponding thiolate salt.

Nucleophilic Substitution: The thiolate would then be reacted with a 3-methylbutyl halide, such as 1-bromo-3-methylbutane (B150244) (isoamyl bromide). The thiolate anion acts as a nucleophile, displacing the halide to form the thioether linkage.

Workup and Purification: The reaction mixture would then be acidified to protonate the carboxylic acid, followed by extraction and purification, likely through recrystallization, to yield the final product, this compound.

The progress of such a synthesis would typically be monitored by thin-layer chromatography (TLC), and the final product would be characterized by standard spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the presence of the isopentyl group and the correct substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as bands corresponding to the C-S linkage and the substituted benzene (B151609) ring.

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Strategies for Chemical Synthesis of this compound

The construction of the thioether linkage in this compound can be achieved through several strategic disconnections of the C-S bond. acsgcipr.org Traditional methods often rely on nucleophilic substitution, while modern approaches leverage catalysis and novel reaction pathways to improve efficiency, scope, and sustainability.

Exploration of Novel Organic Reaction Pathways for Thioether Formation

The classical and most direct route to this compound is the S-alkylation of thiosalicylic acid. This reaction proceeds via a nucleophilic substitution (S_N2) mechanism where the thiolate anion of thiosalicylic acid, generated by a base, attacks an appropriate 3-methylbutyl electrophile, such as 1-bromo-3-methylbutane. masterorganicchemistry.com Optimization of this reaction often involves the careful selection of base and solvent to maximize yield and prevent side reactions, such as esterification of the carboxylic acid group. researchgate.net For instance, using a mild base like guanidinium carbonate in acetone can achieve high selectivity for the S-alkylated product. researchgate.net

Beyond this traditional method, several novel pathways for thioether formation have emerged that could be adapted for the synthesis of the target molecule:

Thiol-Free Protocols : Recent advancements include methods that avoid the use of volatile and malodorous thiols. One such strategy employs stable and easily accessible isothiouronium salts as deoxasulfenylating agents to react with alcohols, offering a stereoselective route to thioethers. researchgate.net

Use of Thiol Surrogates : Compounds like thiourea can serve as a sulfur source, reacting with halides to form isothiouranium salts in situ, which can then be hydrolyzed and alkylated to yield thioethers. acsgcipr.orgresearchgate.net This approach offers a more manageable alternative to using thiols directly.

Visible-Light-Mediated Synthesis : Photocatalysis has enabled arene C–H thioetherification under visible light irradiation. researchgate.net This catalyst- and thiol-free protocol could potentially be applied to benzoic acid derivatives, offering a highly efficient and environmentally friendly synthetic route.

Decarbonylative Thioetherification : An innovative strategy involves the decarbonylative coupling of thioesters. thieme-connect.com This allows for the formation of thioethers from readily available carboxylic acids, representing a significant departure from traditional thiol-based methods. rsc.org

Catalytic Approaches in the Synthesis of Thioether-Benzoic Acid Systems

Transition-metal catalysis represents one of the most powerful and versatile strategies for constructing C-S bonds in aryl thioethers. acsgcipr.orgthieme-connect.com These methods are particularly useful when the aromatic ring is not sufficiently activated for nucleophilic aromatic substitution (S_NAr). acsgcipr.org

Palladium-Catalyzed Cross-Coupling : Often referred to as Buchwald-Hartwig amination-type conditions, palladium complexes with specialized ligands (e.g., phosphine-based ligands) can effectively catalyze the coupling of aryl halides or triflates with thiols. acsgcipr.org In the context of this compound synthesis, this would involve coupling a 2-halobenzoic acid (like 2-bromobenzoic acid) with 3-methyl-1-butanethiol.

Copper-Catalyzed Cross-Coupling : Ullmann-type couplings, which traditionally required harsh reaction conditions, have been significantly improved by the use of copper catalysts with appropriate ligands (e.g., oxalic diamides, bidentate amines). researchgate.netthieme-connect.com Copper catalysis is often preferred due to the lower cost and toxicity of the metal compared to palladium. researchgate.netacsgcipr.org These systems can couple a wide range of aryl halides with both aromatic and aliphatic thiols. thieme-connect.com

Nickel-Catalyzed Cross-Coupling : Nickel catalysts have emerged as a cost-effective and efficient alternative to palladium for C-S bond formation. thieme-connect.com Air-stable nickel precatalysts can facilitate the coupling of aryl triflates with alkyl thiols under mild conditions and with short reaction times. researchgate.net

Iron-Catalyzed Cross-Coupling : In the pursuit of more sustainable chemistry, iron-catalyzed cross-coupling reactions have been developed, further expanding the toolkit for thioether synthesis. acsgcipr.org

Table 1: Overview of Catalytic Systems for Aryl Thioether Synthesis

Catalyst Type Metal Source Typical Ligands Substrates Key Advantages
Buchwald-Hartwig Pd(0) / Pd(II) Phosphine-based (e.g., DPEphos) Aryl halides/triflates + Thiols Broad substrate scope, high efficiency. thieme-connect.com
Ullmann-type Cu(I) / Cu(II) Bidentate amines, Oxalic diamides Aryl halides + Thiols Low cost, low toxicity, stable complexes. researchgate.netacsgcipr.org
Nickel-Catalyzed Ni(II) α-Diimine, Phosphines Aryl/alkenyl triflates + Thiols Use of non-precious metals, mild conditions. researchgate.netthieme-connect.com
Decarbonylative Pd(0) Phosphine-based Thioesters + Carboxylic acids Avoids thiol reagents, uses carboxylic acids directly. rsc.org

Development of Stereoselective Synthetic Routes (if applicable for chiral centers/conformers)

The molecule this compound is achiral and does not possess any stereocenters. The 3-methylbutyl (isoamyl) group is symmetric, and while the molecule can adopt different conformations due to bond rotation, these conformers rapidly interconvert and are not separable as distinct stereoisomers (atropisomers).

However, the principles of stereoselective synthesis are highly relevant to the broader class of thioether-benzoic acids. If a chiral starting material were used, the synthetic route would dictate the stereochemical outcome. For example:

In a classical S_N2 alkylation, if a chiral electrophile (e.g., (R)-1-bromo-3-methylpentane) were reacted with the thiosalicylate anion, the reaction would proceed with inversion of configuration at the chiral center. masterorganicchemistry.com

Novel synthetic methods have been developed that offer high stereoselectivity. A protocol using isothiouronium salts as sulfenylating agents enables a stereoselective, thiol-free synthesis of thioethers from alcohols, demonstrating the potential for controlling stereochemistry in C-S bond formation. researchgate.net

Therefore, while not directly applicable to the synthesis of enantiomers of this compound itself, the development of stereoselective routes is a critical area of research for constructing chiral thioether-containing molecules.

Mechanistic Investigations of Synthetic Transformations

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions, predicting outcomes, and designing new synthetic routes.

Elucidation of Reaction Mechanisms in this compound Synthesis

The mechanisms for forming the C-S bond in thioether-benzoic acids vary significantly depending on the synthetic approach.

S_N2 Mechanism : In the direct alkylation of thiosalicylic acid, the reaction proceeds through a classic bimolecular nucleophilic substitution. A base deprotonates the thiol group (pKa ≈ 5-6) to form a potent thiolate nucleophile. This thiolate then attacks the electrophilic carbon of an alkyl halide (e.g., 1-bromo-3-methylbutane), displacing the bromide leaving group in a single, concerted step. masterorganicchemistry.comresearchgate.net

Transition-Metal-Catalyzed Mechanisms : For metal-catalyzed cross-coupling reactions, the generally accepted mechanism involves a catalytic cycle. thieme-connect.comacsgcipr.org For a palladium-catalyzed reaction, the cycle typically includes:

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond of the 2-halobenzoic acid, forming a Pd(II) intermediate.

Ligand Exchange : The thiolate, formed by deprotonation of the thiol by a base, displaces the halide on the palladium complex.

Reductive Elimination : The aryl and thioalkyl groups couple, forming the C-S bond of the product and regenerating the active Pd(0) catalyst. acsgcipr.org

Copper-Catalyzed Mechanisms : While sometimes following a similar cycle, some copper-catalyzed reactions may proceed through different pathways. For instance, the coupling of benzyl alcohols with thiols catalyzed by Cu(OTf)₂ is proposed to proceed through a Lewis-acid-mediated S_N1-type nucleophilic attack on a carbocation formed in situ. nih.gov

Decarbonylative Mechanism : The palladium-catalyzed decarbonylative synthesis of sulfides from thioesters and carboxylic acids involves a more complex pathway. It begins with the formation of a mixed anhydride, followed by oxidative addition of the C(acyl)-O bond to the metal, decarbonylation (loss of CO), ligand exchange with the sulfur nucleophile, and finally, reductive elimination. rsc.org

Table 2: Comparison of Mechanistic Steps in Thioether Synthesis

Synthetic Route Key Intermediate(s) Bond Formation Step Catalyst Role
S_N2 Alkylation Thiolate anion Nucleophilic attack by sulfur on carbon None (base-mediated)
Pd-Catalyzed Coupling Aryl-Pd(II)-Halide complex Reductive elimination from metal center Facilitates coupling of aryl and thiol moieties
Cu-Catalyzed Coupling (S_N1 type) Carbocation (from alcohol) Nucleophilic attack by sulfur on carbocation Lewis acid to activate alcohol
Decarbonylative Coupling Acyl-Pd(II) complex, Mixed anhydride Reductive elimination after decarbonylation Mediates acyl activation and C-S coupling

Studies of Carboxylic Acid and Thioether Functional Group Reactivity in Complex Molecules

The presence of both a carboxylic acid and a thioether group in the same molecule introduces specific reactivity patterns that are important in both synthetic chemistry and biological systems.

Thioether Reactivity : The sulfur atom in a thioether is nucleophilic and can be readily oxidized. Under controlled conditions, it can be oxidized to a sulfoxide and further to a sulfone. acsgcipr.orgmasterorganicchemistry.com This transformation can be a deliberate synthetic step or an unwanted side reaction. The thioether moiety is a key functional group in many pharmaceutical compounds. rsc.org

Carboxylic Acid Reactivity : The carboxylic acid group is acidic and can undergo typical reactions such as esterification, amidation, and reduction. clockss.org In synthetic planning, it may require protection to prevent it from interfering with reactions targeting other parts of the molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylbutylsulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c1-9(2)7-8-15-11-6-4-3-5-10(11)12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACLGFBCPUCMFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701293609
Record name 2-[(3-Methylbutyl)thio]benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17839-63-3
Record name 2-[(3-Methylbutyl)thio]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17839-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Methylbutyl)thio]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701293609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Analytical Characterization in Chemical Research of 2 3 Methylbutyl Thio Benzoic Acid

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive determination of the molecular structure of 2-[(3-Methylbutyl)thio]benzoic acid would rely on a suite of advanced spectroscopic techniques. Each method provides unique insights into the compound's architecture, from the connectivity of atoms to the nature of its chemical bonds and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Analysis

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR would be essential for the structural confirmation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzoic acid ring and the aliphatic protons of the 3-methylbutyl group. The chemical shifts (δ) are influenced by the electron-donating sulfur atom and the electron-withdrawing carboxylic acid group.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
Aromatic (4H) 7.0 - 8.2 Multiplets 4H
-CH₂-S- 2.9 - 3.2 Triplet 2H
-CH(CH₃)₂ 1.7 - 2.0 Multiplet 1H
-CH₂-CH- 1.5 - 1.7 Quartet 2H
-CH(CH₃)₂ 0.9 - 1.0 Doublet 6H

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of non-equivalent carbon atoms and their chemical environments. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift.

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O 168 - 175
Aromatic C-S 138 - 142
Aromatic C-COOH 130 - 135
Aromatic CH 124 - 132
-CH₂-S- 35 - 40
-CH₂-CH- 30 - 35
-CH(CH₃)₂ 25 - 30

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Pattern Analysis

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₂H₁₆O₂S), the expected exact mass would be a key piece of identifying information. The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure, showing characteristic losses of fragments such as the carboxylic acid group, the 3-methylbutyl side chain, or parts thereof.

Predicted HRMS Data for this compound

Ion Formula Calculated m/z
[M+H]⁺ C₁₂H₁₇O₂S⁺ 225.0949
[M+Na]⁺ C₁₂H₁₆O₂SNa⁺ 247.0768

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational modes. For this compound, characteristic absorption bands would be expected for the carboxylic acid and the thioether functionalities, as well as the aromatic ring.

Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) Stretching 3300 - 2500 (broad)
C-H (Aromatic) Stretching 3100 - 3000
C-H (Aliphatic) Stretching 3000 - 2850
C=O (Carboxylic Acid) Stretching 1710 - 1680
C=C (Aromatic) Stretching 1600 - 1450
C-O (Carboxylic Acid) Stretching 1320 - 1210

Electronic Absorption and Emission Spectroscopy for Electronic Structure Investigations

UV-Visible spectroscopy would reveal information about the electronic transitions within the molecule. The presence of the benzene (B151609) ring conjugated with the carboxylic acid and the sulfur atom would be expected to give rise to characteristic absorption bands in the UV region. Given the lack of extensive conjugation or a highly fluorescent core, significant emission (fluorescence) would not be anticipated for this compound.

Chromatographic Separations and Purity Assessment in Research Samples

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantitative Analysis

HPLC is a primary method for determining the purity of a compound and for its quantification. A reversed-phase HPLC method would likely be suitable for this compound. The method would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid is protonated. Detection would typically be performed using a UV detector set to a wavelength where the aromatic system absorbs strongly. The retention time of the compound would be a characteristic feature under specific chromatographic conditions, and the peak area would be proportional to its concentration.

Gas Chromatography (GC) for Volatile Byproducts and Impurity Profiling

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound synthesis, GC is instrumental in identifying and quantifying volatile byproducts and impurities that may arise from starting materials, side reactions, or degradation.

The synthesis of related alkylthiobenzoic acids, such as methylthiobenzoic acid, often involves the reaction of a chlorobenzonitrile with a sodium alkylmercaptide, followed by hydrolysis. In such processes, GC analysis is crucial for monitoring the reaction's progress and ensuring the purity of the final product. For instance, in the synthesis of methylthiobenzoic acid, GC has been used to assess the purity of the distilled product, with reported purities exceeding 98%. While specific GC methods for this compound are not detailed in publicly available literature, a typical approach would involve the derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl or ethyl ester) prior to analysis.

Hypothetical GC-MS Analysis Parameters for Derivatized this compound:

ParameterValue
Column HP-5ms (5% Phenyl Methyl Siloxane)
Injector Temperature 250 °C
Oven Program Initial 100 °C, ramp to 280 °C at 10 °C/min
Carrier Gas Helium
Detector Mass Spectrometer (MS)

Potential volatile impurities that could be detected by GC include unreacted starting materials like 3-methyl-1-butanethiol and 2-halobenzoic acid derivatives, as well as byproducts from side reactions. The mass spectrometer detector would provide fragmentation patterns for each separated component, aiding in their structural elucidation.

Crystallographic Analysis for Solid-State Structure Determination

Understanding the three-dimensional arrangement of atoms and molecules in the solid state is critical for predicting a compound's physical and chemical properties. Crystallographic analysis, particularly X-ray diffraction, is the definitive method for this purpose.

X-ray Diffraction Studies of Crystalline Forms of this compound

For example, the crystal structure of 4-methylbenzenecarbothioic acid has been reported. wikipedia.org In thiobenzoic acid derivatives, the thio-carboxyl group (C(O)S) is typically planar. wikipedia.org It is expected that in this compound, the benzoic acid moiety and the sulfur atom would lie in a relatively planar arrangement, with the 3-methylbutyl group adopting a low-energy conformation.

Expected Crystallographic Data Table for this compound (Hypothetical):

ParameterExpected Value Range
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar
a (Å) 10-15
b (Å) 5-10
c (Å) 15-20
β (°) (if monoclinic) 90-110
Z (molecules/unit cell) 4

The determination of the crystal structure would definitively confirm the connectivity of the atoms and provide insights into intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which would influence the compound's melting point and solubility.

Computational Chemistry and Molecular Modeling Studies of 2 3 Methylbutyl Thio Benzoic Acid

Computational Approaches to Molecular Recognition

Molecular Docking Studies for Potential Binding Site Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand the interaction between a small molecule (ligand) and a macromolecular target, such as a protein, thereby providing insights into the molecule's potential biological activity.

In the context of 2-[(3-Methylbutyl)thio]benzoic acid, molecular docking studies can be employed to identify potential protein targets and predict the binding affinity and mode of interaction. The process involves generating a three-dimensional structure of the ligand and docking it into the binding site of a target protein. The scoring functions then estimate the binding energy, with lower values typically indicating a more favorable interaction. nih.gov

For instance, studies on structurally related benzoic acid derivatives have successfully utilized molecular docking to screen for potential inhibitors of various enzymes. nih.govnih.gov A hypothetical docking study of this compound against a panel of selected protein targets could yield results as illustrated in the interactive table below. Such a study would involve preparing the 3D structure of the molecule, defining the binding pocket of the target proteins, and using docking software like AutoDock to predict binding energies and interaction patterns. nih.gov The results could highlight key amino acid residues involved in the binding, such as hydrogen bonds with the carboxylic acid group or hydrophobic interactions with the alkylthio chain.

Interactive Data Table: Hypothetical Molecular Docking Results for this compound

Target ProteinPDB IDPredicted Binding Energy (kcal/mol)Key Interacting ResiduesPotential Interaction Type
Cyclooxygenase-2 (COX-2)1CX2-8.5Arg120, Tyr355, His90Hydrogen Bond, Hydrophobic
Protein Disulfide Isomerase (PDI)4UMX-7.9Cys37, His39, Phe80Hydrophobic, Pi-Alkyl
Acute Myeloid Leukemia Protein (FLT3)4RT7-9.1Cys694, Leu616, Asp829Hydrogen Bond, van der Waals

Note: The data in this table is hypothetical and for illustrative purposes only.

Pharmacophore Modeling for Key Interaction Features of this compound Analogs

Pharmacophore modeling is another crucial computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds.

For this compound and its analogs, pharmacophore modeling can help in understanding the key structural requirements for a specific biological activity. By analyzing a series of structurally diverse but functionally related analogs, a common pharmacophore model can be developed. This model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A study on sulfamoyl benzoic acid analogues utilized a structure-based pharmacophore design to develop new compounds with specific agonist activity. nih.gov Similarly, a pharmacophore model for analogs of this compound could be constructed. The essential features might include the carboxylic acid group as a hydrogen bond acceptor/donor, the aromatic ring as a hydrophobic and aromatic feature, and the flexible alkylthio chain contributing to a hydrophobic region. This model can then be used as a 3D query to screen large compound databases for new molecules with potentially similar biological activity.

Interactive Data Table: Hypothetical Pharmacophoric Features for this compound Analogs

Pharmacophoric FeatureDescriptionPotential Interacting Group
Hydrogen Bond AcceptorAn atom or group that can accept a hydrogen bond.Carboxylic acid oxygen
Hydrogen Bond DonorAn atom or group that can donate a hydrogen bond.Carboxylic acid hydrogen
Aromatic RingA planar, cyclic, conjugated system.Benzene (B151609) ring
Hydrophobic CenterA non-polar region of the molecule.3-Methylbutyl group

Note: The data in this table is hypothetical and for illustrative purposes only.

Integration of Machine Learning and Artificial Intelligence in Predictive Chemical Research

AI-Driven Prediction of Chemical Reactivity and Synthetic Routes for Analogs

Machine Learning for Predictive Modeling of Intermolecular Interactions

Machine learning models are increasingly being used to predict various molecular properties, including protein-ligand binding affinities and other intermolecular interactions. nih.govfrontiersin.org These models are trained on large datasets of experimental data and can learn complex relationships between a molecule's structure and its biological activity. rsc.org

In the study of this compound, machine learning could be applied to develop predictive models for its interactions with various biological targets. By training a model on a dataset of known protein-ligand interactions, it may be possible to predict the binding affinity of this compound to new targets. nih.gov These models can utilize a variety of molecular descriptors, such as physicochemical properties and structural fingerprints, as input features. rsc.org The application of such predictive models can accelerate the process of identifying potential biological targets for this compound and its analogs, guiding further experimental validation. frontiersin.org

Investigation of Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar for 2 3 Methylbutyl Thio Benzoic Acid Analogs

Systematic Structural Modification and Analog Synthesis for SAR Probes

The foundation of SAR studies lies in the systematic modification of a lead compound and the synthesis of its analogs to probe the effect of structural changes on biological activity. For 2-[(3-Methylbutyl)thio]benzoic acid, this involves targeted alterations at three key positions: the benzoic acid ring, the thioether linkage, and the 3-methylbutyl side chain.

Thioether Linkage and Alkyl Chain Alterations: The length, branching, and flexibility of the alkylthio side chain significantly influence the lipophilicity and steric profile of the molecule. Analogs can be synthesized by varying the length of the alkyl chain (e.g., replacing the 3-methylbutyl group with ethyl, propyl, or hexyl groups) or by introducing different branching patterns. The thioether linkage itself can be replaced by an ether or an amine to probe the importance of the sulfur atom in biological activity. A series of such analogs allows for a systematic exploration of the hydrophobic pocket of a potential target. researchgate.netrsc.org

A representative, albeit hypothetical, set of synthesized analogs and their resulting biological activity is presented in Table 1. This data illustrates how systematic modifications can elucidate critical structural requirements for activity.

Table 1: Hypothetical SAR Data for Analogs of this compound

Compound ID R1 (Benzoic Acid) R2 (Alkyl Chain) Biological Activity (IC50, µM)
1 H 3-Methylbutyl 10
2 4-Chloro 3-Methylbutyl 5
3 5-Methoxy 3-Methylbutyl 15
4 H Ethyl 25
5 H Isopropyl 18
6 H Cyclohexyl 8

| 7 | 4-Chloro | Cyclohexyl | 2 |

This table is a hypothetical representation to illustrate SAR principles.

Ligand-Based QSAR Modeling for Activity Prediction

When the three-dimensional structure of the biological target is unknown, ligand-based QSAR modeling becomes an invaluable tool for predicting the biological activity of novel compounds. nih.gov This approach establishes a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities.

Development of Predictive Models using Molecular Descriptors

The first step in QSAR modeling is the calculation of a wide range of molecular descriptors for each analog. These descriptors quantify various aspects of the molecular structure and can be categorized as topological, electronic, and steric. dergipark.org.tr

Topological descriptors: These describe the atomic connectivity within the molecule, such as the number of atoms, bonds, and rings.

Electronic descriptors: These relate to the electronic properties of the molecule, including dipole moment, partial charges, and HOMO/LUMO energies. dergipark.org.tr

Steric descriptors: These describe the three-dimensional shape and size of the molecule, such as molecular volume and surface area.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build a QSAR model that correlates a subset of these descriptors with the observed biological activity. dergipark.org.trnih.gov A robust QSAR model can then be used to predict the activity of yet-to-be-synthesized analogs, thereby prioritizing synthetic efforts.

Analysis of Physicochemical Parameters Influencing Biological Activity

The developed QSAR model can provide insights into the key physicochemical parameters that govern the biological activity of this compound analogs. researchgate.netnih.gov For example, a positive coefficient for a descriptor related to lipophilicity (e.g., logP) would suggest that increasing the hydrophobicity of the molecule enhances its activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to activity.

Table 2: Key Physicochemical Descriptors and Their Potential Influence on Activity

Descriptor Physicochemical Property Potential Influence on Activity
LogP Lipophilicity A higher logP may enhance membrane permeability and access to hydrophobic binding pockets.
Molecular Weight Size An optimal molecular weight is often required for good oral bioavailability.
pKa Ionization state The pKa of the carboxylic acid influences its charge at physiological pH, which can be critical for receptor interaction. nih.gov
Polar Surface Area (PSA) Polarity PSA is related to a molecule's ability to form hydrogen bonds and can affect cell penetration.

| Dipole Moment | Polarity | The dipole moment can influence long-range electrostatic interactions with a target. |

This table outlines general principles of how physicochemical parameters can influence biological activity.

Receptor-Based SAR Approaches

If a specific biological target for this compound is identified, receptor-based SAR approaches can be employed. This often involves techniques like molecular docking and the analysis of co-crystal structures. For instance, if the target were a protein like the fat mass and obesity-associated protein (FTO) or anti-apoptotic proteins of the Bcl-2 family, which are known to be modulated by similar scaffolds, docking studies could predict the binding mode of the compound. researchgate.netnih.gov These predictions can then guide the design of new analogs with improved binding affinity and selectivity. The predicted interactions, such as hydrogen bonds with specific amino acid residues or hydrophobic interactions within a binding pocket, provide a structural basis for the observed SAR. nih.gov

Fragment-Based Approaches in SAR Elucidation

Fragment-based drug discovery (FBDD) offers an alternative strategy for exploring the SAR of this compound. nih.govnih.gov In this approach, the lead compound is deconstructed into smaller molecular fragments. These fragments are then screened for their ability to bind to the biological target. Hits from the fragment screen can then be grown or linked together to reconstruct a potent inhibitor. This method allows for a more efficient exploration of the chemical space and can lead to the discovery of novel binding modes and chemical scaffolds. nih.gov For example, the benzoic acid moiety and the 3-methylbutylthio group could be screened as separate fragments to assess their individual contributions to binding.

Activity Landscape Analysis for Comprehensive Understanding of Structure-Activity Data

Activity landscape analysis provides a visual representation of the SAR by plotting the structural similarity of compounds against their biological activity. This creates a "landscape" with peaks and valleys, where small changes in structure can lead to large changes in activity (activity cliffs). Analyzing this landscape can help to identify key structural features that are critical for activity and can highlight areas of the chemical space that are ripe for further exploration. This comprehensive view of the SAR data can guide the design of more potent and optimized analogs of this compound.

No Publicly Available Research Data for Mechanistic Studies of this compound

Following an extensive search for scientific literature and data, it has been determined that there is no publicly available information regarding the mechanistic studies of the chemical compound this compound in preclinical research models.

Molecular Targets and Binding Mechanisms: There is no available research identifying specific protein or enzyme interactions for this compound. Consequently, information regarding the intramolecular and intermolecular forces governing potential binding events, or any investigations into allosteric or orthosteric binding, is non-existent in the public domain.

Cellular and Subcellular Mechanistic Investigations: The search yielded no studies on the effects of this compound on cellular signaling pathways. Furthermore, there is no available data from biochemical assays concerning its subcellular localization or interaction partners within in vitro models.

Due to the complete absence of scientific research on the biological and chemical interactions of this compound at a molecular and cellular level, it is not possible to construct the detailed, evidence-based article as requested. The creation of scientifically accurate content for the specified sections and subsections is unachievable without foundational research data.

Mechanistic Studies of 2 3 Methylbutyl Thio Benzoic Acid Interactions in Preclinical Research Models

Mechanistic Studies in Relevant Biological Systems (non-human in vivo models, focusing on mechanisms)

Establishing Pharmacological Proof-of-Concept in Animal Models through Mechanistic Pathways

No publicly available data could be found to populate this section. This section would ideally have detailed studies in relevant animal models demonstrating how 2-[(3-Methylbutyl)thio]benzoic acid engages with its molecular target(s) to produce a pharmacological effect. This would involve the identification of the specific pathways modulated by the compound and how this modulation leads to a measurable therapeutic outcome in a disease model.

Correlation of Molecular Mechanisms with Observed Biological Outcomes in Preclinical Contexts

Data Tables

No data is available to generate tables. The following are examples of the types of data tables that would have been included had the information been available.

Table 1: Example of a Pharmacodynamic Biomarker Modulation Table

Animal Model Biomarker Baseline Level Level after Administration of this compound Percent Change
Hypothetical Data
Murine Model of Inflammation Pro-inflammatory Cytokine X 150 pg/mL 50 pg/mL -66.7%

Table 2: Example of a Target Engagement and Efficacy Correlation Table

Animal Model Target Occupancy (%) Key Efficacy Endpoint Correlation (r-value)
Hypothetical Data
Primate Model of Asthma 75% Reduction in Airway Hyperresponsiveness 0.85

Future Research Directions and Interdisciplinary Prospects for 2 3 Methylbutyl Thio Benzoic Acid

Emerging Methodologies and Techniques in Organic Chemistry Research

The future synthesis and modification of 2-[(3-Methylbutyl)thio]benzoic acid will likely be shaped by cutting-edge methodologies in organic chemistry that offer greater efficiency, selectivity, and sustainability.

Photoredox Catalysis for C–S Bond Formation : Traditional methods for creating thioethers often require harsh conditions. taylorandfrancis.com Visible-light photoredox catalysis has emerged as a powerful, environmentally benign alternative for forming carbon-sulfur bonds. rsc.orgnih.gov This technique uses light to generate highly reactive thioyl radicals from various precursors under mild conditions. rsc.orgresearchgate.net Future research could apply photoredox catalysis to synthesize this compound and its analogues, potentially improving yields and functional group tolerance compared to conventional methods. nih.gov This approach can also be used for the cleavage of C-S bonds, allowing for late-stage functionalization.

Advanced C–H Functionalization : Direct C–H bond functionalization represents a paradigm shift in organic synthesis, allowing for the modification of molecules at positions previously difficult to access. Recent advances have demonstrated the ability to selectively functionalize the C–H bonds of benzoic acids at the ortho and even the more challenging meta positions using transition-metal catalysts like palladium, cobalt, and ruthenium. nih.govscispace.comnih.govacs.org Applying these strategies to the this compound core could enable the rapid generation of a library of derivatives with diverse substituents on the aromatic ring, providing a powerful tool for structure-activity relationship studies.

Flow Chemistry : Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater scalability. rsc.orgthieme.de The synthesis of organic acids and other active pharmaceutical ingredients has been shown to benefit from flow-based approaches. unimi.itnih.gov Future work could involve developing a continuous flow synthesis for this compound, which would not only streamline its production but also allow for the integration of multiple reaction steps into a single, automated sequence. organic-chemistry.org

Emerging Technique Potential Application to this compound Key Advantages
Photoredox CatalysisSynthesis of the thioether bond from thiol precursors.Mild reaction conditions, high efficiency, environmentally benign, broad functional group tolerance. rsc.org
C–H FunctionalizationDirect modification of the benzoic acid ring to create novel analogues.Step-economical synthesis, access to diverse chemical space, regioselective control. nih.govscispace.comacs.org
Flow ChemistryScalable and automated synthesis of the target compound and its derivatives.Improved safety, enhanced reaction control, ease of scalability, potential for multi-step sequences. rsc.orgnih.gov

Potential for Bio-conjugation and Chemical Biology Applications of Thioether-Benzoic Acids

The dual functionality of thioether-benzoic acids provides a compelling foundation for applications in chemical biology, particularly in the design of targeted therapeutics and biological probes.

The thioether linkage is a key component in several approved antibody-drug conjugates (ADCs), where it connects a potent cytotoxic drug to a targeting antibody. proteogenix.scienceiris-biotech.de While stable, the succinimidyl thioether linkage used in some ADCs can exhibit limited stability in vivo, leading to premature drug release. jove.com The thioether in this compound, being a simple and robust dialkyl aryl thioether, could offer enhanced stability.

Future research could explore the use of this compound as a novel linker platform. The benzoic acid moiety provides a convenient handle for attachment to targeting vectors (e.g., antibodies, peptides) or payloads, while the thioether itself could be further functionalized or serve as a stable spacer. Thiol-reactive linkers are critical for creating such site-specific bioconjugates. broadpharm.com

Furthermore, some thioether-containing molecules have been investigated as mimics for disulfide bonds in bioactive peptides to improve their stability against reduction. nih.gov The this compound scaffold could be incorporated into peptidomimetics or small molecule drugs where the thioether plays a crucial role in defining the three-dimensional structure required for biological activity. Specialized linkers, such as those responsive to reactive oxygen species (ROS), often employ thioether variants (like thioketals) to enable triggered drug release in diseased tissues. nih.gov

Application Area Role of this compound Scaffold Potential Advantage
Antibody-Drug Conjugates (ADCs)As a stable, non-cleavable linker to connect a drug to an antibody.The robust thioether bond could improve in-vivo stability compared to some existing linker chemistries. nih.gov
PeptidomimeticsTo replace a disulfide bond in a bioactive peptide, enhancing its stability.Increased resistance to biological reducing agents, potentially leading to longer half-life. nih.gov
Targeted Drug DeliveryAs a core structure for developing prodrugs or targeted small molecules.The benzoic acid allows for conjugation, while the thioether can modulate physicochemical properties.
ROS-Responsive SystemsAs a basis for developing linkers that cleave in high-ROS environments.Potential for targeted drug release in inflamed or cancerous tissues. nih.gov

Integration with Advanced Materials Science Research and Supramolecular Chemistry

The structural features of this compound make it an attractive candidate for the development of novel functional materials and supramolecular assemblies.

Thioether-Functionalized Polymers : Thioethers can act as coordination sites for metals and can be incorporated into polymer backbones to impart specific properties. rsc.org For instance, polymers with precisely placed thioethers have been synthesized via thiol-ene polymerization. acs.org The this compound molecule could be polymerized or grafted onto existing polymers, with the thioether moiety providing a site for metal coordination, potentially leading to materials with unique catalytic, sensory, or self-healing properties. rsc.orgnih.gov

Metal-Organic Frameworks (MOFs) : Benzoic acid and its derivatives are widely used as organic linkers to construct MOFs—crystalline materials with high porosity and surface area. nih.govrsc.org These materials have applications in gas storage, catalysis, and drug delivery. brieflands.comresearchgate.net The this compound could serve as a bifunctional linker where the carboxylate group forms the primary framework structure with metal ions, and the pendant thioether group lines the pores. This thioether functionality could then be used for post-synthetic modification or to selectively bind specific guests, such as heavy metal ions.

Supramolecular Chemistry : The benzoic acid group is capable of forming robust hydrogen-bonding interactions, which are fundamental to building complex supramolecular structures like cocrystals. nih.gov The interplay between the hydrogen-bonding of the carboxylic acid, potential non-covalent interactions involving the sulfur atom, and the hydrophobic nature of the 3-methylbutyl group could be exploited to design novel liquid crystals, gels, or other self-assembled systems.

Interdisciplinary Collaborations for Holistic Compound Understanding and Innovation

Maximizing the potential of this compound will require a deeply collaborative, interdisciplinary approach. The complexity of modern scientific challenges necessitates breaking down traditional silos between different fields of research. acs.orgquora.com

Synthetic and Computational Chemistry : Collaboration between synthetic organic chemists and computational chemists is crucial. Density Functional Theory (DFT) and other computational models can predict the structural, electronic, and reactive properties of this compound and its derivatives. researchwithrutgers.comresearchgate.net This predictive power can guide synthetic efforts by identifying the most promising target molecules for specific applications, thereby saving significant time and resources. marquette.edu

Chemistry and Biology/Medicine : To explore the bio-conjugation and therapeutic potential of this compound, close partnerships between chemists and biologists are essential. acs.org Chemists can design and synthesize novel derivatives and bioconjugates, while biologists and pharmacologists can perform the necessary in vitro and in vivo testing to evaluate their efficacy and mechanism of action. This synergy is the cornerstone of modern drug discovery. frontiersin.org

Chemistry and Materials Science : The development of new materials based on the this compound scaffold requires collaboration between synthetic chemists and materials scientists. Chemists can focus on the molecular design and synthesis, while materials scientists can characterize the bulk properties of the resulting polymers or MOFs and explore their performance in real-world applications, from sensors to catalytic converters. pg.com

Such interdisciplinary efforts, which often bridge academia and industry, are recognized as key catalysts for innovation and for translating fundamental discoveries into impactful technologies. acs.orgacs.org

Q & A

Q. What are the recommended synthetic routes for 2-[(3-Methylbutyl)thio]benzoic acid, and what challenges are associated with its thioether linkage formation?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, coupling 3-methylbutylthiol with a benzoic acid derivative (e.g., 2-bromobenzoic acid) under basic conditions (e.g., K₂CO₃/DMF) can form the thioether bond. Challenges include controlling regioselectivity and avoiding oxidation of the thiol group. Steric hindrance from the 3-methylbutyl group may reduce reaction efficiency, requiring optimized temperatures (60–80°C) and inert atmospheres .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms the thioether linkage (δ ~2.5–3.5 ppm for SCH₂) and aromatic protons.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₂H₁₆O₂S: 248.31 g/mol).
  • HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for structural validation .

Q. How does the presence of the 3-methylbutylthio group influence the compound’s solubility and stability under various storage conditions?

  • Methodological Answer : The hydrophobic 3-methylbutyl chain reduces aqueous solubility but enhances lipid membrane permeability. Stability studies in DMSO (1 mM, −20°C) show <5% degradation over 6 months. For long-term storage, lyophilization under argon is recommended. Accelerated stability testing (40°C/75% RH) can predict degradation pathways, such as oxidation of the thioether to sulfoxide .

Advanced Research Questions

Q. What in vitro and in vivo models are appropriate for evaluating the pharmacological potential of this compound, particularly in anti-inflammatory or anticancer contexts?

  • Methodological Answer :
  • In Vitro :

  • Anti-inflammatory : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages (IC₅₀ via ELISA).

  • Anticancer : Screen cytotoxicity in NCI-60 cell lines (MTT assay) and assess apoptosis (Annexin V/PI flow cytometry).

  • In Vivo :

  • Use murine models (e.g., carrageenan-induced paw edema for inflammation; xenograft tumors for oncology). Dosing regimens (10–50 mg/kg, oral/IP) should account for bioavailability limitations due to hydrophobicity .

    • Comparative Data Table :
CompoundBiological Activity (IC₅₀)Model SystemReference
2-[(3-Methylbutyl)thio]BACOX-2: 12 µMRAW 264.7 macrophages
Salirasib (FTS analog)Ras inhibition: 5 µMHCT116 colon cancer

Q. How can researchers resolve contradictions in reported biological activities of thioether-containing benzoic acid derivatives, such as varying efficacy across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) and adjust for variables like cell line heterogeneity or assay conditions.
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., alkyl chain length, electron-withdrawing groups) to isolate contributing factors.
  • Kinetic Studies : Evaluate time-dependent effects (e.g., prolonged exposure vs. acute dosing) in in vitro models .

Q. What computational chemistry approaches can predict the reactivity of the thioether group in this compound with biological targets like enzymes or receptors?

  • Methodological Answer :
  • Docking Simulations (AutoDock Vina) : Model interactions with catalytic sites (e.g., COX-2 PDB: 5KIR). The thioether’s sulfur may coordinate with metal ions (e.g., Zn²⁺ in metalloproteases).
  • DFT Calculations : Analyze electron density maps to predict nucleophilic/electrophilic regions. The C-S bond’s polarizability (~1.7 Å) influences binding entropy.
  • MD Simulations : Simulate ligand-protein stability over 100 ns to assess binding mode retention .

Key Research Gaps

  • Synthetic Scalability : Current routes yield <50% purity post-column chromatography; greener catalysts (e.g., Au nanoparticles) could improve efficiency .
  • Metabolic Fate : Limited data on hepatic clearance (CYP450 isoforms) and metabolite identification (LC-MS/MS needed) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.